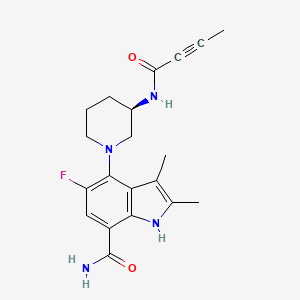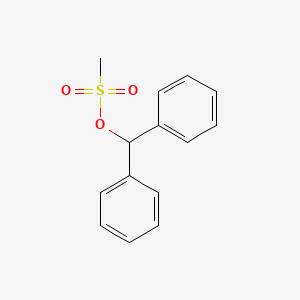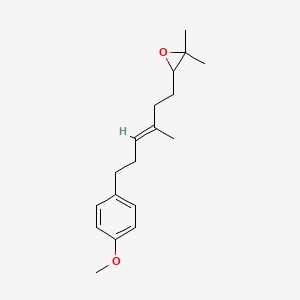
(R)-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a fluorinated indole moiety, and an amido group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of ®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorine atom, and the coupling of the indole and amido groups. The synthetic route may involve:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The indole and amido groups can be coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers may investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical studies.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of ®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide can be compared with other similar compounds, such as:
®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-chloro-2,3-dimethyl-1H-indole-7-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-bromo-2,3-dimethyl-1H-indole-7-carboxamide:
®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-iodo-2,3-dimethyl-1H-indole-7-carboxamide: Iodine substitution may lead to different reactivity patterns and biological effects.
The uniqueness of ®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide lies in its specific combination of functional groups and the presence of the fluorine atom, which can significantly impact its chemical and biological properties.
特性
分子式 |
C20H23FN4O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
4-[(3R)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m1/s1 |
InChIキー |
VJPPLCNBDLZIFG-CYBMUJFWSA-N |
異性体SMILES |
CC#CC(=O)N[C@@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F |
正規SMILES |
CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)



![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)


![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)

![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)

